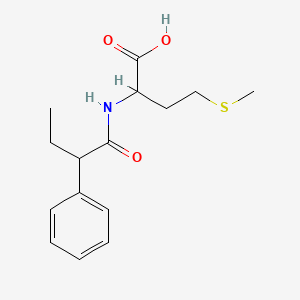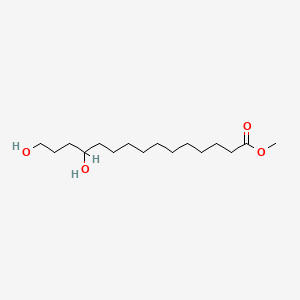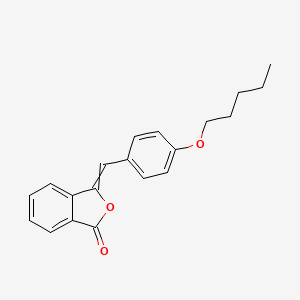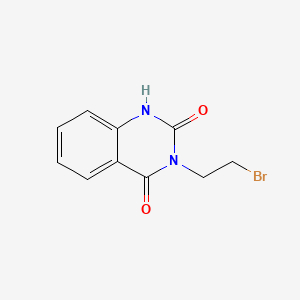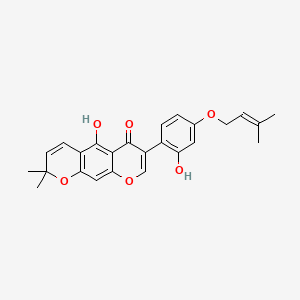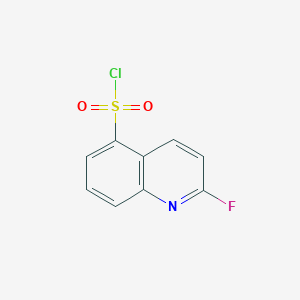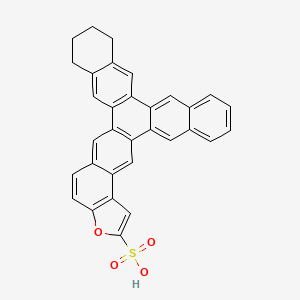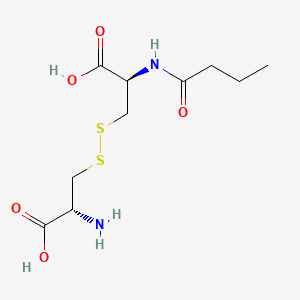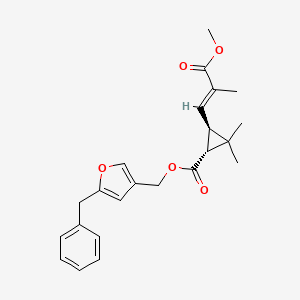
5-((2-Aminocyclohexyl)methyl)-o-toluidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexylamine moiety attached to a methyl-substituted aniline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Aminocyclohexyl)methyl)-o-toluidine can be achieved through several methods. One common approach involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts . Another method includes the alkylation of ammonia with cyclohexanol . These reactions typically require specific conditions such as elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to achieve high yields and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
5-((2-Aminocyclohexyl)methyl)-o-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine or methyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium or platinum catalysts.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
科学的研究の応用
5-((2-Aminocyclohexyl)methyl)-o-toluidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Cyclohexylamine: Shares the cyclohexylamine moiety but lacks the methyl-substituted aniline group.
Aniline: Contains the aniline structure but does not have the cyclohexylamine moiety.
Uniqueness
5-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its combined structural features of cyclohexylamine and methyl-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
94166-81-1 |
|---|---|
分子式 |
C14H22N2 |
分子量 |
218.34 g/mol |
IUPAC名 |
5-[(2-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h6-7,9,12-13H,2-5,8,15-16H2,1H3 |
InChIキー |
NUJPGASUAKAPHT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2CCCCC2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



